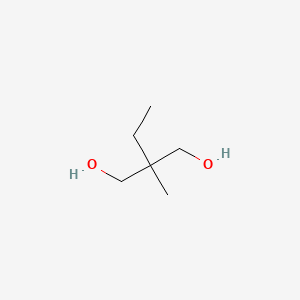

2-Ethyl-2-methyl-1,3-propanediol

Overview

Description

2-Ethyl-2-methyl-1,3-propanediol (CAS 77-84-9) is a branched diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.176 g/mol . It is also known as 2,2-bis(hydroxymethyl)butane, reflecting its structure with two hydroxymethyl groups attached to a central carbon substituted with ethyl and methyl groups. Key identifiers include:

- ChemSpider ID: 59556

- EINECS: 201-062-3

- Synonym: 2-Methyl-2-ethyl-1,3-propanediol .

The compound is commercially available from suppliers like Tokyo Chemical Industry (TCI) and Sigma-Aldrich, with purity grades exceeding 97% . Its logP value of 0.387 indicates moderate hydrophobicity, comparable to isopropyl alcohol .

Preparation Methods

Cyclic Acetal Formation

- Reactants: Acrolein is reacted with an aliphatic diol containing 3 to 7 carbon atoms under controlled conditions to form a cyclic acetal intermediate.

- Catalysts and Conditions: Acidic ion-exchange resins such as Dowex 50WX12 (a sulfonated polystyrene resin) are used as catalysts at temperatures around 55 to 110 °C.

- Reaction Monitoring: The reaction progress is monitored by gas-liquid chromatography to ensure complete conversion of vinyl dioxane intermediates.

Hydroformylation of Cyclic Acetals

- Catalyst: Rhodium complex catalysts with ligands such as triphenyl phosphite or tritolyphenyl phosphite are employed.

- Reaction Conditions: The cyclic acetal is subjected to hydroformylation under a carbon monoxide and hydrogen gas mixture at pressures around 100 psig and temperatures between 95 and 110 °C.

- Outcome: Linear and branched aldehydes of the cyclic acetal are produced, with the linear to branched isomer ratio influencing the yield of the desired diol.

Hydrogenation and Hydrolysis

- Catalysts: Hydrogenation is carried out using catalysts such as Raney nickel.

- Conditions: The hydroformylation product is mixed with water and hydrogenated at temperatures from 30 to 130 °C and pressures ranging from 100 to 5000 psig.

- Products: The acetal ring opens, yielding 1,4-butanediol, 2-ethyl-2-methyl-1,3-propanediol, and other diols.

- Separation: Conventional distillation techniques separate the desired diols from 1,4-butanediol.

Recycling and Enrichment

- The mixture of diols excluding 1,4-butanediol is recycled back to the acetal formation step with acrolein.

- Repeated recycling cycles increase the content of this compound in the feed mixture, improving yield and purity.

- After multiple cycles (e.g., 15 to 25), the desired diol content in the recycled mixture exceeds 90%.

- Data Table: Typical Reaction Yields and Conditions

| Step | Conditions | Product Distribution (wt%) | Notes |

|---|---|---|---|

| Acetal formation | 55-110 °C, acid resin catalyst | Complete conversion of vinyl dioxane | Monitored by gas-liquid chromatography |

| Hydroformylation | 95-110 °C, 100 psig, Rh catalyst | Linear:Branched aldehydes ratio ~0.67-0.89 | Ligand choice affects isomer ratio |

| Hydrogenation/Hydrolysis | 30-130 °C, 100-5000 psig, Raney Ni | 1,4-butanediol (major), this compound (minor) | Distillation separates diols |

| Recycling cycles | Multiple repetitions | >90% desired diol after 25 cycles | Enrichment of target diol in feed mixture |

- Ligand Effects: Using triphenyl phosphite ligands in hydroformylation improves selectivity for branched aldehydes, thus increasing the yield of this compound.

- Pressure Influence: Higher hydroformylation pressures tend to decrease the linear to branched aldehyde ratio, favoring the branched diol.

- Catalyst Recycling: The rhodium catalyst and ligands are retained in the reactor, with high boiling ligands separated by distillation to maintain catalyst activity.

- Environmental and Economic Considerations: Recycling unconverted diols and optimizing reaction conditions reduce waste and improve overall process efficiency.

While the above method is predominant, alternative syntheses involve:

- Carbonate Diester Formation: Reaction of this compound with reagents such as trichloromethyl chloroformate in the presence of organic amine catalysts (e.g., triethylamine) to form carbonate diesters. This is more relevant for downstream functionalization rather than initial diol synthesis.

- Direct Alkylation or Substitution: Less common due to complexity and lower selectivity.

The preparation of this compound is efficiently achieved via a multi-step process involving acetal formation from acrolein and an appropriate diol, hydroformylation catalyzed by rhodium complexes, followed by hydrogenation and hydrolysis to yield the branched diol. Recycling of diol mixtures enhances purity and yield. Process parameters such as catalyst choice, ligand type, pressure, and temperature critically influence product distribution and efficiency. This method is well-documented in patent literature and represents the authoritative approach to synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

2-Ethyl-2-methyl-1,3-propanediol serves as a significant chemical intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in producing:

- Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its favorable reactivity and low toxicity profile .

- Agrochemicals : Employed in the formulation of pesticides and herbicides where it acts as a solvent or carrier for active ingredients .

- Specialty Chemicals : Functions in the production of various specialty chemicals used in diverse applications from cosmetics to food additives .

Polymer Production

The compound is extensively used as a monomer in the production of various polymers and copolymers. Key applications include:

Solvent Applications

This compound is recognized for its effectiveness as a solvent in various industrial applications:

- Coatings and Paints : Its low volatility and high solvency make it ideal for dissolving a wide range of organic compounds, enhancing the performance of coatings and paints .

- Cleaning Formulations : Utilized in cleaning products due to its ability to dissolve oils and greases while being less aggressive than traditional solvents .

Case Study 1: Use in Coatings

A study demonstrated that incorporating this compound into water-based coatings improved the flow properties and drying times without compromising the film's integrity. This application highlights its role in enhancing product performance while maintaining environmental compliance due to lower volatile organic compound (VOC) emissions.

Case Study 2: Pharmaceutical Applications

Research conducted on the use of this compound as a solvent for drug formulations showed that it effectively solubilized poorly soluble drugs, leading to improved bioavailability. This finding emphasizes its potential for enhancing therapeutic efficacy.

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Toxicological evaluations indicate low acute toxicity with an oral median lethal dose (LD50) greater than 5,000 mg/kg in rats, suggesting a favorable safety margin for industrial use .

- No significant irritative effects have been observed on skin or eyes during testing, further supporting its application across consumer products .

Mechanism of Action

The mechanism by which 2-Ethyl-2-methyl-1,3-propanediol exerts its effects involves its interaction with various molecular targets and pathways . For instance, in polymer synthesis, the compound acts as a cross-linking agent, enhancing the mechanical properties and stability of the resulting materials . Its unique molecular structure allows it to inhibit crystallization, making it effective in maintaining the liquid state of certain formulations even at low temperatures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following diols are structurally related to 2-ethyl-2-methyl-1,3-propanediol, differing in substituents or functional groups:

Key Observations:

Branching and Hydrophobicity :

- The target compound’s ethyl and methyl substituents create steric hindrance, reducing crystallinity compared to linear diols. Its logP (0.387 ) is identical to isopropyl alcohol but lower than more hydrophobic diols .

- 2-Ethyl-2-isobutyl-1,3-propanediol (C₉H₂₀O₂) has a bulkier isobutyl group, increasing molecular weight to 160.25 g/mol , which likely enhances lipophilicity .

Amino-Substituted Analogues: Amino groups (e.g., in 2-amino-2-methyl-1,3-propanediol) introduce basicity and water solubility. For example, 2-amino-2-methyl-1,3-propanediol forms alkaline aqueous solutions and is used in emulsifiers .

Commercial Availability and Production

- This compound : Produced by Suzhou Highfine Biotech and sold globally by TCI and Sigma-Aldrich .

- Amino Analogues: 2-Amino-2-methyl-1,3-propanediol is manufactured via nitroethane hydroxymethylation, reflecting its industrial scalability .

Research Findings and Gaps

- Stereoselectivity : The target compound’s efficacy in asymmetric synthesis surpasses that of diethyl 2-ketophosphonates, as shown in Table 4 of .

Biological Activity

Overview

2-Ethyl-2-methyl-1,3-propanediol (EMPD) is an organic compound with the molecular formula and a molecular weight of 118.1742 g/mol. It is recognized for its diverse applications in various fields, including biochemistry, medicine, and industrial processes. This article delves into the biological activity of EMPD, exploring its biochemical properties, mechanisms of action, and relevant case studies.

EMPD exhibits significant biochemical properties that facilitate its role in various biological systems:

- Interaction with Enzymes : EMPD is involved in the biosynthesis of structurally diverse diols through oxidative and reductive formations of hydroxyl groups. It interacts with enzymes such as amino acid hydroxylase and aldehyde reductase, influencing metabolic pathways related to amino acid conversion .

- Cellular Effects : The compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it possesses mild hydrating properties that enhance skin moisture retention, making it beneficial for cosmetic applications.

- Pharmacokinetics : As a low molecular weight compound, EMPD demonstrates efficient absorption and distribution within biological systems. Its unique structure allows it to remain liquid at low temperatures, enhancing its stability in formulations.

The primary mode of action for EMPD involves its interactions with various biomolecules:

- Enzyme Interaction : EMPD binds to specific enzymes, leading to either inhibition or activation. This interaction can alter gene expression and metabolic processes within cells.

- Preservative Enhancement : In cosmetic formulations, EMPD enhances the efficacy of preservatives, potentially allowing for lower concentrations of these substances while maintaining product stability.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of EMPD:

- Toxicological Assessment : Research indicates that EMPD exhibits low toxicity levels across various exposure routes (oral, dermal, inhalation). Animal studies report no significant adverse effects at low doses; the oral LD50 in rats was approximately 14 g/kg .

- Dermal Absorption Studies : Limited studies have shown minimal dermal irritation in human subjects and no significant irritation in animal models. This suggests a favorable safety profile for topical applications .

- Ecotoxicological Studies : EMPD has been assessed for its environmental impact, revealing rapid biodegradability and low bioaccumulation potential. Ecotoxicological tests indicate minimal hazard potential across aquatic and terrestrial species .

Comparative Analysis

To understand EMPD's unique properties better, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound (EMPD) | C6H14O2 | 118.1742 g/mol | Biodegradable polymers, cosmetics |

| 2-Methyl-1,3-propanediol | C5H12O2 | 104.15 g/mol | Solvents, antifreeze |

| 2-Butyl-2-ethyl-1,3-propanediol | C8H18O2 | 130.23 g/mol | Coatings, adhesives |

EMPD's branched structure contributes to its distinct stability and reactivity compared to linear counterparts like 2-methyl-1,3-propanediol.

Future Directions

Research on EMPD continues to evolve with emerging applications in various fields:

- Polymer Science : Investigations into the use of EMPD as a precursor for novel biodegradable polymers are ongoing.

- Medical Applications : The multifunctional nature of EMPD makes it a candidate for further exploration in medical coatings and drug delivery systems.

Q & A

Q. Basic: What are the optimal synthesis routes for 2-ethyl-2-methyl-1,3-propanediol, and how can purity be validated?

Methodological Answer:

The compound is commonly synthesized via nitro reduction of intermediates such as 2-ethyl-2-nitro-1,3-propanediol under hydrogenation conditions using palladium or platinum catalysts . Alternative routes include condensation reactions involving formaldehyde and butyraldehyde in alkaline media. To validate purity, gas chromatography (GC) with flame ionization detection is recommended, using a polar column (e.g., DB-WAX) and temperature programming (e.g., 50°C to 250°C at 10°C/min). Compare retention times with authentic standards and confirm structural integrity via H NMR (δ 1.0–1.2 ppm for ethyl/methyl protons, δ 3.5–4.0 ppm for hydroxyl-bearing methylene groups) .

Q. Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- FT-IR : Detect hydroxyl stretches (3200–3600 cm) and C-O vibrations (1050–1150 cm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 118 (M) and fragment ions at m/z 101 (loss of -OH).

- C NMR : Confirm branching with signals at δ 20–25 ppm (methyl/ethyl carbons) and δ 60–70 ppm (methylene carbons adjacent to hydroxyl groups).

- Elemental Analysis : Validate empirical formula (CHO) with ≤0.3% deviation from theoretical values .

Q. Advanced: How can kinetic studies be designed for reactions using this compound as a substrate?

Methodological Answer:

For kinetic modeling, employ an integral method with pseudo-first-order conditions. For esterification reactions, monitor the consumption of this compound via HPLC (C18 column, acetonitrile/water mobile phase) or titration of residual acid. Use Arrhenius plots to determine activation energy by varying temperatures (e.g., 40–80°C). Ensure data reproducibility by triplicate runs and validate using the Gaussian error function to account for instrumental noise. For complex systems (e.g., polymerizations), apply time-resolved FT-IR to track hydroxyl group depletion .

Q. Advanced: How to resolve contradictions in experimental yields when varying reaction conditions (e.g., temperature, catalysts)?

Methodological Answer:

Contradictions often arise from competing pathways. For example, elevated temperatures (>80°C) may favor side reactions (e.g., dehydration to form ethers or olefins) over esterification. To diagnose:

- Perform TGA-MS to detect volatile byproducts.

- Use in situ Raman spectroscopy to identify intermediate species.

- Compare catalyst performance (e.g., sulfuric acid vs. enzyme-catalyzed systems) via turnover frequency (TOF) calculations.

If yields drop with prolonged reaction times, assess catalyst deactivation via XPS (for heterogeneous catalysts) or ICP-OES (for metal leaching in homogeneous systems) .

Q. Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Storage : Keep in amber glass containers at ≤25°C, away from strong oxidizers (e.g., peroxides, nitrates). Use inert gas (N) purging for long-term storage .

- Handling : Work under fume hoods with local exhaust ventilation. Use chemically resistant gloves (nitrile) and splash goggles.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. Advanced: What strategies optimize the synthesis of branched polyesters using this compound as a monomer?

Methodological Answer:

- Monomer Purification : Pre-dry the diol over molecular sieves (3Å) to minimize hydrolysis during polycondensation.

- Catalyst Selection : Use titanium(IV) butoxide (0.1–0.5 mol%) for high molecular weight (>20 kDa) polymers.

- Reaction Monitoring : Track acid number (<2 mg KOH/g) and hydroxyl value via automated titration . For real-time molecular weight analysis, employ GPC-MALS (gel permeation chromatography with multi-angle light scattering).

- Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent thermal degradation at >150°C .

Q. Advanced: How to analyze and mitigate batch-to-batch variability in this compound-based formulations?

Methodological Answer:

- QC Testing : Implement HPLC-ELSD (evaporative light scattering detection) for trace impurity profiling (e.g., residual aldehydes or ketones).

- Statistical Process Control : Use ANOVA to identify critical parameters (e.g., pH, reaction time) contributing to variability.

- DoE (Design of Experiments) : Apply a central composite design to optimize synthesis parameters (e.g., catalyst loading, stoichiometry).

- Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months) and monitor degradation via LC-MS for hydrolytic byproducts .

Properties

IUPAC Name |

2-ethyl-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWKNVDKFZFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227813 | |

| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-84-9 | |

| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.